Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate
Description
Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate is a chiral ester compound featuring a benzyloxy group at the 5-position, a methyl substituent at the 4-position, and a ketone moiety at the 2-position. Its molecular formula is C₁₄H₁₈O₄, with a molecular weight of 262.29 g/mol. The (R)-configuration at the stereocenter distinguishes it from its enantiomer, influencing its biological activity and synthetic applications. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules with anti-inflammatory or enzyme-inhibitory properties .
Properties
IUPAC Name |
methyl (4R)-4-methyl-2-oxo-5-phenylmethoxypentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-11(8-13(15)14(16)17-2)9-18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUPGGUBLKTRDW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C(=O)OC)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C(=O)OC)COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of ®-5-benzyloxy-4-methyl-2-oxo-pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl ®-5-benzyloxy-4-methyl-2-oxo-pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may play a role in binding to active sites, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate and related compounds:
Physicochemical and Reactivity Comparisons
- Lipophilicity: The target compound’s logP (estimated ~2.0) is comparable to (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate (logP ~1.8) but lower than the fluorinated derivative in (logP ~3.5) due to the hydrophobic fluorine atom .
- Reactivity: The bromine in ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate makes it more reactive toward nucleophilic substitution compared to the benzyloxy group in the target compound .
- Metabolic Stability: Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability compared to non-halogenated analogues like the target compound .
Biological Activity
Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Various synthetic routes have been explored, focusing on optimizing reaction conditions such as temperature, solvent choice, and catalyst use.
Biological Activity
1. Antioxidant Activity
This compound has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential utility in treating inflammatory conditions.
3. Neuroprotective Properties
In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis and promoting cell survival. This effect is attributed to its ability to modulate signaling pathways associated with cell death and inflammation.
Research Findings
A summary of key research findings is presented in the following table:
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models for Alzheimer's disease, this compound was administered at varying doses. Results indicated a dose-dependent reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests.
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the compound's ability to inhibit inflammatory responses in human macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic strategies are effective for preparing Methyl (R)-5-benzyloxy-4-methyl-2-oxo-pentanoate with high enantiomeric purity?
The synthesis typically involves stereoselective methods such as asymmetric catalysis or chiral auxiliary-mediated reactions. For example, benzyloxy and methyl groups can be introduced via nucleophilic substitution or Mitsunobu reactions under controlled conditions to preserve stereochemistry. A reported approach for similar esters employs (R)-configured intermediates using Sharpless epoxidation or Evans oxazolidinone auxiliaries to ensure enantioselectivity . Post-synthesis, purification via flash chromatography or recrystallization is critical to isolate the desired enantiomer.
Q. How can NMR spectroscopy resolve stereochemical assignments in this compound?
1H and 13C NMR are essential for confirming stereochemistry. Key diagnostic signals include:
- Diastereotopic protons : Splitting patterns in the benzyloxy (-OCH2Ph) and methyl groups indicate restricted rotation.
- Coupling constants (J-values) : For example, vicinal coupling constants (3JHH) in the pentanoate backbone help distinguish cis vs. trans configurations .
- Chiral shift reagents : Europium-based reagents can split enantiomeric signals in racemic mixtures, though this is unnecessary if the compound is enantiomerically pure .
Q. What protective group strategies are suitable for the benzyloxy moiety during derivatization?
The benzyl group is commonly used for hydroxyl protection due to its stability under acidic and basic conditions. Hydrogenolysis (H2/Pd-C) is a standard deprotection method. For acid-sensitive intermediates, alternative protecting groups like tert-butyldimethylsilyl (TBS) may be employed, though they require careful compatibility testing with the ketone functionality at the 2-position .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of the 2-oxo group in nucleophilic additions?
Density Functional Theory (DFT) calculations can model electrophilic susceptibility at the 2-oxo position by analyzing LUMO distributions. For example, studies on analogous α-keto esters reveal that electron-withdrawing groups (e.g., benzyloxy) enhance carbonyl electrophilicity, favoring nucleophilic attack at the ketone . Solvent effects (polar vs. nonpolar) and steric hindrance from the 4-methyl group can also be simulated to predict reaction pathways .
Q. What experimental and crystallographic data resolve contradictions in stereochemical outcomes reported for similar esters?
Discrepancies in stereochemical assignments often arise from:
- Overlapping NMR signals : X-ray crystallography provides unambiguous confirmation. For instance, a study on benzyl 5-oxo-5-phenylpentanoate derivatives used single-crystal X-ray diffraction to validate the (R)-configuration, revealing a monoclinic space group (P21) and specific torsion angles .
- Dynamic resolution : Racemization during synthesis can occur if reaction conditions (e.g., temperature, pH) are suboptimal. Kinetic control (low-temperature reactions) minimizes this .
Q. What role does the 4-methyl group play in modulating enzyme-substrate interactions in biocatalytic studies?
The 4-methyl group introduces steric bulk, which can:
- Enhance enantioselectivity in enzymatic resolutions (e.g., lipase-catalyzed hydrolyses) by fitting into hydrophobic enzyme pockets.
- Reduce substrate flexibility , as shown in molecular dynamics (MD) simulations of similar esters bound to Candida antarctica lipase B . Kinetic assays (e.g., Michaelis-Menten plots) comparing methyl vs. bulkier substituents (e.g., isopropyl) quantify steric effects on catalytic efficiency.
Methodological Considerations
Q. How should researchers address low yields in the final esterification step?
Common pitfalls include:
- Competitive side reactions : The 2-oxo group may undergo undesired aldol condensation. Using mild coupling agents (e.g., DCC/DMAP) and low temperatures (−20°C) suppresses this .
- Incomplete activation of the carboxylic acid : Pre-activation via formation of mixed anhydrides (e.g., with ClCO2Et) improves esterification efficiency .
Q. What analytical workflows validate purity and stability under storage conditions?
- HPLC-MS : Monitors degradation products (e.g., hydrolysis of the benzyloxy group).
- Accelerated stability studies : Storage at 40°C/75% RH for 4 weeks simulates long-term stability. For lab-scale use, desiccants and inert atmospheres (N2) are recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
